molecular formula C5H6BrClF3N3 B13554188 1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride

1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride

Cat. No.: B13554188
M. Wt: 280.47 g/mol
InChI Key: MIWKLNHSURCBOC-UHFFFAOYSA-N
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Description

1-[5-Bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride is a halogenated imidazole derivative featuring a bromo substituent at position 5, a trifluoromethyl group at position 1, and a methanamine moiety at position 2, stabilized as a hydrochloride salt. This compound’s structural uniqueness arises from the synergistic effects of its substituents:

  • Trifluoromethyl (CF₃): Imparts electron-withdrawing properties, increasing metabolic stability and influencing lipophilicity.
  • Methanamine hydrochloride: Improves aqueous solubility and bioavailability via salt formation.

Properties

Molecular Formula

C5H6BrClF3N3

Molecular Weight

280.47 g/mol

IUPAC Name

[5-bromo-1-(trifluoromethyl)imidazol-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C5H5BrF3N3.ClH/c6-3-2-11-4(1-10)12(3)5(7,8)9;/h2H,1,10H2;1H

InChI Key

MIWKLNHSURCBOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=N1)CN)C(F)(F)F)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s activity and binding affinity. The imidazole ring can interact with specific amino acid residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical distinctions between the target compound and its closest analogs:

Compound Name Molecular Formula Substituents (Imidazole/Triazole Positions) Molecular Weight Key Features
1-[5-Bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride C₆H₇BrClF₃N₃ 5-Br, 1-CF₃, 2-CH₂NH₂·HCl 309.5 (calc.) Combines Br (halogen bonding) and CF₃ (electron withdrawal); hydrochloride salt enhances solubility.
1-[5-(Trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine hydrochloride C₇H₁₀Cl₂F₃N₂ 5-CF₃, 2-CH₂CH₂CH₂NH₂·HCl 224.13 Extended propanamine chain; dual CF₃ groups may reduce reactivity vs. Br.
2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride C₄H₈BrClN₄ Triazole core, 4-Br, 2-CH₂CH₂NH₂·HCl 244.5 (calc.) Triazole instead of imidazole; altered electronic profile and ring stability.
2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride C₆H₁₄Cl₂N₃ 2-CH₃, 1-CH₂CH₂NH₂·2HCl 218.1 (calc.) Lacks Br/CF₃; methyl group increases steric bulk but reduces electronegativity.
(1-Methyl-1H-imidazol-2-yl)methanamine C₅H₉N₃ 1-CH₃, 2-CH₂NH₂ 111.15 Non-halogenated; simpler structure with higher potential reactivity.

Structure-Activity Relationship (SAR) Insights

Electronic and Steric Effects
  • Bromo vs. Trifluoromethyl : The bromo substituent in the target compound may facilitate nucleophilic substitution or halogen bonding, unlike the purely electron-withdrawing CF₃ group in C₇H₁₀Cl₂F₃N₂ . This difference could render the target more reactive in covalent inhibitor design.
  • Triazole vs. Imidazole Core : The triazole analog (C₄H₈BrClN₄) lacks the conjugated π-system of imidazole, reducing aromatic stabilization and altering hydrogen-bonding capacity .
Solubility and Bioavailability
  • Hydrochloride Salts : Both the target and C₇H₁₀Cl₂F₃N₂ utilize hydrochloride salts to enhance solubility. However, the shorter methanamine chain in the target may reduce lipophilicity compared to the propanamine derivative .
  • Methyl vs. CF₃/Br: The non-halogenated analog (C₅H₉N₃) exhibits higher hydrophilicity but lower metabolic stability due to the absence of CF₃ .
Pharmacological Potential
  • In contrast, the triazole derivative (C₄H₈BrClN₄) might be more suited for metal coordination due to its nitrogen-rich core .

Biological Activity

1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₅H₇BrF₃N₃·HCl
  • Molecular Weight: 236.48 g/mol
  • CAS Number: 1003-21-0

The biological activity of 1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride may involve several mechanisms:

  • Inhibition of Enzymatic Activity:
    • The compound has shown potential in inhibiting specific enzymes linked to cancer cell proliferation, although detailed studies are needed to elucidate the exact pathways involved.
  • Induction of Apoptosis:
    • Preliminary studies indicate that the compound may induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties:
    • Some derivatives of imidazole compounds exhibit antimicrobial activity, which may also be applicable to this compound.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
CytotoxicityInduces apoptosis in MCF-7 and other cancer cell lines
AntimicrobialPotential activity against bacterial strains
Enzyme InhibitionInhibits specific enzymes related to cancer progression
AntiproliferativeLower IC50 values compared to traditional chemotherapeutics

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of 1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride.

  • Cytotoxicity in Cancer Cell Lines:
    • A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and U-937 (monocytic leukemia) cells. These findings suggest that structural modifications can enhance cytotoxic effects .
  • Apoptotic Pathways:
    • Flow cytometry assays revealed that compounds with similar imidazole structures activated apoptotic pathways through increased expression of p53 and caspase-3 cleavage in treated cells .
  • Antimicrobial Activity:
    • Related imidazole derivatives were tested against common bacterial strains, showing promising results as potential antimicrobial agents .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of imidazole derivatives. For instance, substituting halogen atoms or altering functional groups can significantly impact the potency and selectivity of these compounds against specific targets .

Q & A

Basic Synthesis and Characterization

Q: What are the critical steps in synthesizing 1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride, and how can intermediates be validated? A: Synthesis typically involves bromination of a trifluoromethyl-substituted imidazole precursor using reagents like N-bromosuccinimide (NBS) in solvents such as acetonitrile or dichloromethane. Key steps include:

  • Bromination: Ensure stoichiometric control to avoid over-bromination (common in imidazole derivatives) .
  • Amine functionalization: Methanamine introduction via nucleophilic substitution or reductive amination, requiring inert atmospheres to prevent side reactions.
  • Validation: Use TLC to monitor reaction progress and NMR (¹H/¹³C) to confirm intermediate structures. Mass spectrometry (MS) is critical for verifying molecular ions and fragmentation patterns .

Table 1: Example Reaction Conditions for Bromination

ParameterOptimal Range
Temperature25–40°C
SolventAcetonitrile
Brominating AgentNBS (1.1–1.3 equiv)
Reaction Time6–12 hours

Advanced Synthesis Optimization

Q: How can researchers resolve low yields during the final hydrochloride salt formation? A: Low yields often arise from improper pH control or solvent selection. Methodological adjustments include:

  • pH titration: Adjust to pH 2–3 using HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
  • Solvent polarity: Use ethanol/water mixtures to enhance solubility of intermediates and salt crystallization.
  • Purification: Recrystallize from hot ethanol to remove unreacted amines or byproducts. Monitor purity via HPLC (≥95% threshold) .

Safety and Handling Protocols

Q: What are the critical safety measures for handling this compound in laboratory settings? A: Key precautions include:

  • Ventilation: Use fume hoods to avoid inhalation of fine particles (respiratory irritation risk) .
  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage: Keep in amber glass containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .

Table 2: Hazard Mitigation Strategies

Hazard TypeMitigation Action
Thermal decompositionAvoid temperatures >50°C
Moisture sensitivityStore with desiccants
ReactivityIsolate from strong oxidizers

Stability and Degradation Analysis

Q: How can researchers assess the compound’s stability under varying pH and temperature conditions? A: Design accelerated stability studies:

  • pH profiling: Incubate samples in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via UV-Vis (λmax ≈ 270 nm for imidazole derivatives).
  • Kinetic analysis: Calculate degradation rate constants (k) using first-order models.
  • Degradation products: Identify via LC-MS; common byproducts include de-brominated imidazoles or hydrolyzed trifluoromethyl groups .

Data Contradiction Resolution

Q: How to address conflicting spectroscopic data (e.g., NMR shifts) between batches? A: Systematic troubleshooting steps:

Reproducibility check: Re-run reactions under identical conditions.

Solvent effects: Ensure deuterated solvents (e.g., DMSO-d6 vs. CDCl3) are consistent, as they alter chemical shifts.

Impurity profiling: Use 2D NMR (COSY, HSQC) to detect trace contaminants.

Crystallographic validation: If feasible, obtain single-crystal X-ray data to resolve structural ambiguities .

Computational Modeling Applications

Q: What computational methods are suitable for predicting the compound’s reactivity or binding interactions? A:

  • DFT calculations: Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., bromine substitution patterns).
  • Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • MD simulations: Assess stability in aqueous environments (AMBER force fields) .

Biological Activity Profiling

Q: What in vitro assays are recommended for preliminary bioactivity screening? A: Prioritize assays based on structural analogs:

  • Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli).
  • Enzyme inhibition: Fluorescence-based assays (e.g., kinase inhibition).
  • Cytotoxicity: MTT assay on HEK-293 or HeLa cells.
  • Controls: Include known inhibitors (e.g., ciprofloxacin for antimicrobial tests) .

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